molecular formula C8H4FNO B1532091 4-Fluoro-2-formylbenzonitrile CAS No. 894779-76-1

4-Fluoro-2-formylbenzonitrile

Cat. No. B1532091
CAS RN: 894779-76-1
M. Wt: 149.12 g/mol
InChI Key: AEQJKMYNEQTXMS-UHFFFAOYSA-N
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Description

4-Fluoro-2-formylbenzonitrile is a fluorine-substituted aromatic compound with the chemical formula C8H4FNO . It has a molecular weight of 149.12 .


Molecular Structure Analysis

The linear formula of 4-Fluoro-2-formylbenzonitrile is C8H4FNO . The molecular structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

4-Fluoro-2-formylbenzonitrile is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Organic Synthesis

4-Fluoro-2-formylbenzonitrile is used as an intermediate in organic synthesis. Its functional groups, particularly the formyl and nitrile, make it a versatile precursor for various chemical reactions. It can be used to synthesize boron-dipyrromethenes (BODIPY), porphyrins, corroles, and other related macrocycles which are useful in materials science and medicinal chemistry .

Pharmaceutical Intermediates

In the pharmaceutical industry, 4-Fluoro-2-formylbenzonitrile serves as an intermediate for the synthesis of more complex molecules. The presence of fluorine in pharmaceuticals often enhances their biological activity and metabolic stability, making this compound valuable for drug development .

Computational Chemistry

In computational chemistry, 4-Fluoro-2-formylbenzonitrile can be studied for its electronic structure and reactivity using programs like Amber or GROMACS. This helps predict its behavior in different chemical environments and aids in the design of new compounds .

Safety and Hazards

4-Fluoro-2-formylbenzonitrile is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

4-fluoro-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQJKMYNEQTXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677240
Record name 4-Fluoro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-formylbenzonitrile

CAS RN

894779-76-1
Record name 4-Fluoro-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorobenzonitrile (5.0 g, 25.0 mmol) in anhydrous THF (20 mL) is added iPrMgCl 2.01\4 in THF (15.0 mL, 30.0 mmol) at −30° C. The solution is stirred at −30° C. for 3 hours and DMF (5.80 mL, 75.0 mmol) is added. The reaction mixture is allowed to warm to room temperature and is stirred for 1 hour. The solution is cooled to −10° C., 2M hydrochloric acid (37 mL) is added and the solution is stirred for 20 minutes. The solution is concentrated in vacuo to −⅓ original volume and extracted into EtOAc (3×). The combined organics are then dried (Na2SO4), filtered and concentrated to afford 4-fluoro-2-formyl benzonitrile (3.9 g, 71%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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